![molecular formula C13H14N4O4S B5605839 ethyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate](/img/structure/B5605839.png)
ethyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate
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Description
Synthesis Analysis
The synthesis of sulfonamide carbamate hybrids involves the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate in a solvent like dry 1,4-dioxane at reflux temperature in the presence of triethylamine. This process leads to the formation of novel compounds with potential biological activities (Hussein, 2018).
Molecular Structure Analysis
The molecular structure of these compounds has been studied through various spectroscopic methods, including NMR, UV-Vis, FT-IR, and mass spectroscopy. These techniques help in understanding the structural features of the synthesized compounds, including their electronic transitions, vibrational modes, and molecular conformations (Singh et al., 2013).
Chemical Reactions and Properties
The chemical properties of sulfonamide carbamate hybrids include their reactivity towards various chemical entities, leading to the formation of diverse compounds with potential antibacterial and immunobiological activities. These reactions include the formation of pyrrole, pyridine, and pyridazine derivatives through the interaction with active methylene compounds and the generation of pyrimidine and thiazine derivatives via reactions with urea, thiourea, and guanidine hydrochloride (Azab et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, have been explored to understand their stability and potential applications. The crystalline structure, in particular, has been examined through X-ray crystallography, revealing the molecules' packing and intermolecular interactions (Garden et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Studies on the carbamate group of ethyl sulfonamide derivatives have shown that alterations in this group can significantly affect the compounds' biological activity, highlighting the importance of the chemical structure in determining the compounds' pharmacological properties (Temple et al., 1989).
Safety and Hazards
properties
IUPAC Name |
ethyl N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-21-13(18)16-10-4-6-11(7-5-10)22(19,20)17-12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGRRSBXPMGGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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